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The clinical development of fasiglifam (TAK-875), a once-promising oral medication for type 2

diabetes, was halted in Phase III trials due to significant concerns about liver safety. This

decision, made by Takeda Pharmaceutical Company in December 2013, underscored the

critical importance of a favorable risk-benefit profile for new therapeutic agents, particularly in a

well-served market like diabetes care. This guide provides a detailed comparison of TAK-875

with other G protein-coupled receptor 40 (GPR40) agonists and established diabetes therapies,

supported by experimental data and methodologies, to offer insights for researchers and drug

development professionals.

The termination of the TAK-875 program was prompted by the observation of a higher

incidence of elevated liver enzymes in patients receiving the drug compared to placebo.[1][2]

Specifically, in a large cardiovascular outcomes trial, the incidence of alanine aminotransferase

(ALT) or aspartate aminotransferase (AST) levels three times or more the upper limit of normal

(ULN) was 2.1% for fasiglifam versus 0.5% for placebo.[1][2] More concerning was the 0.31%

incidence of ALT or AST levels ten times or more the ULN with fasiglifam, compared to just

0.06% with placebo.[1][2] This unacceptable risk of drug-induced liver injury (DILI) led to the

conclusion that the potential benefits of TAK-875 did not outweigh its risks.[3][4]

The Mechanism of TAK-875 and the Quest for
Alternatives
TAK-875 is a GPR40 agonist. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is

highly expressed in pancreatic beta-cells. Its activation by fatty acids potentiates glucose-
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stimulated insulin secretion. TAK-875 was designed to mimic this effect, thereby improving

glycemic control in patients with type 2 diabetes.[5][6] The allure of GPR40 agonists lay in their

glucose-dependent mechanism of action, which promised a lower risk of hypoglycemia

compared to older insulin secretagogues like sulfonylureas.[7]

Following the discontinuation of TAK-875, the development of several other GPR40 agonists

was also halted, raising questions about a potential class-wide toxicity issue. However,

emerging evidence suggests that the liver injury associated with TAK-875 may be compound-

specific rather than a universal problem for all GPR40 agonists.[6][8]

Comparative Analysis of GPR40 Agonists and Other
Antidiabetic Drugs
To understand the clinical landscape and the challenges faced by TAK-875, a comparison with

other GPR40 agonists and established therapies is crucial.

Efficacy Comparison
Drug/Class

Mechanism of
Action

Change in HbA1c
from Baseline

Reference

TAK-875 (fasiglifam) GPR40 Agonist

-0.57% (25 mg),

-0.83% (50 mg) vs.

+0.16% (placebo) at

24 weeks

[9][10]

Sitagliptin DPP-4 Inhibitor

-0.94% vs. -0.32%

(placebo) at 24 weeks

(pooled analysis)

[11]

Empagliflozin SGLT2 Inhibitor

-0.66% (10 mg),

-0.73% (25 mg) vs.

placebo at 24 weeks

(pooled analysis in

Asian patients)

[12]

Safety Comparison: Focus on Liver Safety
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Drug/Class
Incidence of ALT ≥
3x ULN

Other Key Adverse
Events

Reference

TAK-875 (fasiglifam)
2.1% vs. 0.5%

(placebo)

Increased risk of

significant liver

enzyme elevations

[1][2]

Other GPR40

Agonists (e.g.,

CPL207280)

Preclinical studies

suggest lower

hepatotoxicity

potential compared to

TAK-875

Data from human

trials is limited due to

early termination of

most programs

[6][8]

Sitagliptin

Overall safety and

tolerability similar to

placebo; no specific

liver safety signal

identified in large

pooled analyses

Low risk of

hypoglycemia when

used as monotherapy

or with metformin

[11]

Empagliflozin

No increased risk of

liver injury identified in

Phase 3 trials

Increased risk of

genital mycotic

infections and urinary

tract infections

[12][13]

Experimental Protocols
TAK-875 Phase III Cardiovascular Outcomes Safety Trial
(Illustrative)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]

Participants: Patients with type 2 diabetes and a history of or at high risk for cardiovascular

disease.

Intervention: Patients were randomized to receive fasiglifam or placebo in addition to their

existing diabetes medications.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.semanticscholar.org/paper/Empagliflozin-for-Type-2-Diabetes-Mellitus%3A-An-of-3-Levine/f2d6a2b4ab9b962b3337011fa34ed23bb7754966
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://pubmed.ncbi.nlm.nih.gov/34555055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8459971/
https://pubmed.ncbi.nlm.nih.gov/29936573/
https://pubmed.ncbi.nlm.nih.gov/27265507/
https://www.researchgate.net/publication/272186474_Empagliflozin_for_the_treatment_of_type_2_diabetes_mellitus_An_overview_of_safety_and_efficacy_based_on_Phase_3_trials_Empagliflozin_Phase_3_trials
https://www.semanticscholar.org/paper/Empagliflozin-for-Type-2-Diabetes-Mellitus%3A-An-of-3-Levine/f2d6a2b4ab9b962b3337011fa34ed23bb7754966
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE),

a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.

Safety Monitoring: Regular monitoring of liver function tests (ALT, AST, bilirubin) was a critical

component of the safety assessment. An independent Data Monitoring Committee (DMC)

and a Liver Safety Evaluation Committee (LSEC) were in place to review unblinded safety

data.[3]

Preclinical Hepatotoxicity Assessment of GPR40
Agonists

In Vitro Assays:

Hepatocyte Viability: Primary human hepatocytes or cell lines like HepG2 are incubated

with varying concentrations of the drug to assess cytotoxicity.[8]

Bile Salt Export Pump (BSEP) Inhibition: This assay evaluates the potential of the drug to

inhibit the transport of bile acids out of hepatocytes, a key mechanism in cholestatic liver

injury.[14]

Mitochondrial Toxicity: Assays like measuring oxygen consumption rate in isolated

mitochondria or intact cells are used to determine if the drug impairs mitochondrial

function.[10][14]

Metabolic Profiling: Identification of drug metabolites, such as reactive acyl glucuronides,

that may contribute to toxicity.[8][10]

In Vivo Studies: Repeated-dose toxicity studies in animal models (e.g., rats, dogs) to

evaluate for signs of liver injury through histopathology and measurement of serum

biomarkers (ALT, AST, bilirubin).[8][14]

Signaling Pathways and Mechanisms of Toxicity
GPR40 Signaling Pathway in Pancreatic Beta-Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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